Formononetin 7-O-glucoside-6''-O-malonate
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Overview
Description
Formononetin 7-O-glucoside-6''-O-malonate is a glycosyloxyisoflavone that is formononetin attached to a 6-O-(carboxyacetyl)-beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage. It has a role as a plant metabolite. It is a glycosyloxyisoflavone, a malonate ester, a monosaccharide derivative and a member of 4'-methoxyisoflavones. It derives from a formononetin.
Scientific Research Applications
Metabolism in Plant Roots : In roots of Cicer arietinum, Formononetin 7-O-glucoside-6''-O-malonate is rapidly metabolized, indicating its dynamic role in plant biochemistry (Jaques, Köster, & Barz, 1985).
Natural Occurrence in Clovers : This compound, along with similar derivatives, has been isolated from red clover and subterranean clover, suggesting its widespread occurrence in these plants (Beck & Knox, 1971).
Structural Identification Techniques : Advanced techniques like LC-NMR and MS/MS have been used to distinguish isomers of Formononetin glucoside malonate, highlighting its structural complexity (de Rijke et al., 2004).
Impact of Environmental Stress on Plants : Research indicates that concentrations of isoflavonoid glucoside-malonates, including this compound, change in response to environmental stress like waterlogging in Trifolium pratense L. leaves (Rijke et al., 2005).
Chromatographic Separation and Analysis : High-Performance Liquid Chromatography (HPLC) has been used for the efficient separation of isoflavone aglycones and glucosides, including Formononetin 7-O-glucoside-6''-malonate (Köster, Strack, & Barz, 1983).
Role in Plant Defense Mechanisms : This compound is involved in plant defense mechanisms, as seen in chickpea cell suspension cultures where it participates in the formation of pterocarpan phytoalexins upon elicitor induction (Mackenbrock & Barz, 1991).
Pharmacokinetics and Biomedical Research : Studies have also explored the pharmacokinetics of Formononetin-7-O-β-D-glucoside and its metabolite formononetin in rats, indicating its significance in biomedical research (Zhang et al., 2020).
Properties
Molecular Formula |
C25H24O12 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C25H24O12/c1-33-13-4-2-12(3-5-13)16-10-34-17-8-14(6-7-15(17)21(16)29)36-25-24(32)23(31)22(30)18(37-25)11-35-20(28)9-19(26)27/h2-8,10,18,22-25,30-32H,9,11H2,1H3,(H,26,27)/t18-,22-,23+,24-,25-/m1/s1 |
InChI Key |
RDTAGQKYPGLCBK-GOZZSVHWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O |
SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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